Ethametsulfuron-methyl mechanism of action
Ethametsulfuron-methyl mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ethametsulfuron-methyl (B166122)
Introduction
Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical class.[1][2][3] It is utilized for the post-emergence control of a range of broadleaf weeds, particularly in crops like oilseed rape (canola).[1] Its efficacy stems from its ability to inhibit a key enzymatic pathway essential for plant growth, which is absent in animals, providing a basis for its selective toxicity.[4][5] This document provides a comprehensive technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of ethametsulfuron-methyl.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for ethametsulfuron-methyl is the potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[1][2][6][7]
The Role of Acetolactate Synthase
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[6][8][9] This enzyme catalyzes two parallel reactions:
-
The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, the precursor for valine and leucine.[5][7][8]
-
The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[5][8]
Enzymatic Inhibition
Ethametsulfuron-methyl, like other sulfonylurea herbicides, is a highly potent inhibitor of ALS.[6][10] It binds to the enzyme, blocking the channel that leads to the active site and thus preventing the substrates from binding.[8][11] This inhibition halts the production of the essential BCAAs. Consequently, protein synthesis and cell division are arrested, particularly in the plant's meristematic regions (growing points) where BCAA demand is highest.[6][8] The plant is effectively starved of these critical building blocks, leading to a cessation of growth and, ultimately, death.[6][8]
Caption: Biochemical pathway of BCAA synthesis and its inhibition by ethametsulfuron-methyl.
Physiological and Systemic Effects
Uptake and Translocation
Ethametsulfuron-methyl is readily absorbed by both the foliage and roots of susceptible plants.[8][9] As a systemic herbicide, it is translocated throughout the plant via both the xylem (water-conducting tissue) and phloem (sugar-conducting tissue).[8][9] This mobility ensures the active ingredient reaches the primary sites of action: the meristematic tissues of the shoots and roots, where cell division and BCAA synthesis are most active.[8]
Development of Symptoms
The phytotoxic symptoms of ethametsulfuron-methyl develop slowly, typically becoming visible several days after application.[9] The progression of injury includes:
-
Growth Cessation: The first effect is the immediate halt of root and shoot growth.[8]
-
Chlorosis: Leaves that develop after treatment appear yellow (chlorotic), stunted, and distorted.[9]
-
Discoloration: Veins on the leaves may turn red or purple, and the stem may develop a dark red color.[9]
-
Necrosis: As the plant's BCAA reserves are depleted, tissues begin to die, leading to browning (necrosis) and eventual death of the entire plant.[8][9]
Caption: Systemic mechanism of ethametsulfuron-methyl from application to plant death.
Quantitative Data
Table 1: Comparative In Vitro ALS Inhibition by Sulfonylurea Herbicides
| Compound | IC50 Value (nM) | Source(s) |
|---|---|---|
| Metsulfuron-methyl | 5 - 20 | [6] |
| Metsulfuron-methyl | 125 | [12] |
| Chlorsulfuron | 10 - 50 | [6] |
| Tribenuron-methyl | 3 - 15 | [6] |
Note: IC50 values represent the concentration of herbicide required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Toxicological Profile of Ethametsulfuron-methyl
| Parameter | Value | Species | Source(s) |
|---|---|---|---|
| Acute Oral LD50 | >5000 mg/kg | Rat | [1] |
| Acute Dermal LD50 | >2000 g/kg | Rat | [1] |
| 2-Gen Reproduction NOAEL | 449 mg/kg/day | Rat | [1] |
| 2-Gen Reproduction LOAEL | 1817 mg/kg/day | Rat | [1] |
| Chronic Reference Dose (cRfD) | 4.5 mg/kg/day | - | [1][2] |
Abbreviations: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level).
Experimental Protocols
The mechanism of action of ethametsulfuron-methyl can be elucidated and quantified using established methodologies.
Protocol: In Vitro ALS Enzyme Inhibition Assay
This colorimetric assay directly measures the effect of the herbicide on the activity of the ALS enzyme extracted from plant tissue.[6][13]
1. Enzyme Extraction: a. Harvest fresh, young plant tissue (e.g., leaves) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (containing components like phosphate (B84403) buffer, pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. d. Collect the supernatant containing the crude ALS enzyme extract. Keep on ice for immediate use.[6]
2. Enzyme Assay: a. Prepare serial dilutions of ethametsulfuron-methyl in the assay buffer. b. In a microplate, combine the enzyme extract, assay buffer, cofactors, substrate (pyruvate), and the various herbicide dilutions. Include a control with no herbicide. c. Incubate the microplate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[6]
3. Color Development and Measurement: a. Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, into acetoin (B143602).[6] b. Incubate the plate at 60°C for 15 minutes to complete the conversion to acetoin.[6] c. Add a creatine (B1669601) solution, followed by an α-naphthol solution, to each well. This mixture reacts with acetoin to form a red-colored complex.[6] d. After a final incubation period for color development, measure the absorbance of each well using a microplate reader at approximately 525 nm.[6]
4. Data Analysis: a. Calculate the percentage of ALS activity inhibition for each herbicide concentration relative to the control. b. Plot the percent inhibition against the log of the herbicide concentration to generate a dose-response curve. c. Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of ALS activity.[13]
Caption: Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
Protocol: Whole-Plant Dose-Response Bioassay
This experiment evaluates the herbicidal efficacy of a compound on whole plants under controlled conditions to determine the effective dose.[13]
1. Plant Preparation: a. Grow a susceptible plant species (e.g., wild mustard) in pots under controlled greenhouse conditions (e.g., consistent temperature, light, and humidity). b. Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.[13]
2. Herbicide Application: a. Prepare a range of ethametsulfuron-methyl concentrations for application. Include a control group treated only with the formulation blank (no active ingredient). b. Apply the herbicide solutions evenly to the plant foliage using a calibrated sprayer to simulate field application.[13]
3. Assessment: a. Return the treated plants to the controlled environment for an observation period (e.g., 21 days). b. Visually assess and score plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale where 0% is no injury and 100% is complete plant death.[13] c. At the conclusion of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
4. Data Analysis: a. Calculate the percent growth reduction for each dose relative to the average weight of the control plants. b. Plot the percent growth reduction against the log of the herbicide dose. c. Use regression analysis to determine the GR50 (or ED50) value, which is the dose required to cause a 50% reduction in plant growth.[14]
References
- 1. epa.gov [epa.gov]
- 2. Ethametsulfuron-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Ethametsulfuron-methyl (HMDB0251998) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. pomais.com [pomais.com]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. mdpi.com [mdpi.com]
- 11. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
